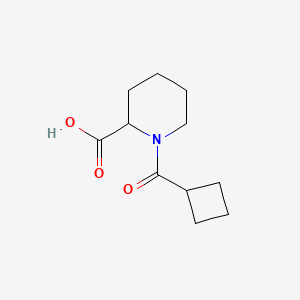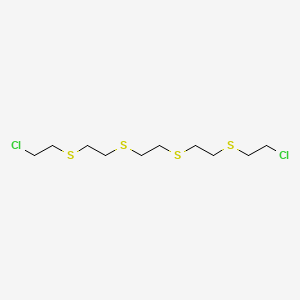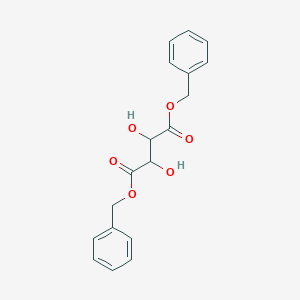
1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid is an organic compound that features a cyclobutylcarbonyl group attached to a piperidine ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid typically involves the following steps:
Formation of the Cyclobutylcarbonyl Group: This can be achieved through the reaction of cyclobutanone with a suitable reagent such as a Grignard reagent or an organolithium compound to introduce the carbonyl group.
Attachment to Piperidine: The cyclobutylcarbonyl group is then attached to the piperidine ring through a nucleophilic substitution reaction. This can be facilitated by using a base such as sodium hydride or potassium tert-butoxide.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carbonyl group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides).
Major Products:
Oxidation Products: Esters, amides.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes and influencing biochemical pathways. The carboxylic acid group plays a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules.
Comparison with Similar Compounds
- 1-(Cyclopropylcarbonyl)-2-piperidinecarboxylic acid
- 1-(Cyclopentylcarbonyl)-2-piperidinecarboxylic acid
- 1-(Cyclohexylcarbonyl)-2-piperidinecarboxylic acid
Uniqueness: 1-(Cyclobutylcarbonyl)-2-piperidinecarboxylic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-(cyclobutanecarbonyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(8-4-3-5-8)12-7-2-1-6-9(12)11(14)15/h8-9H,1-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNBMCJILWMJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[3-(phenylsulfanyl)propanamido]thiophene-3-carboxylate](/img/structure/B2721512.png)
![N-(oxan-4-yl)-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide](/img/structure/B2721514.png)

![2-(3-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2721517.png)
![3-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B2721518.png)
![N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2721519.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2721521.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2721522.png)

![7-hexyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-pyrimido[4,5-d][1,3]diazine-2,4-dione](/img/structure/B2721524.png)
![2,6-dioxocyclohexanecarbaldehyde O-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethyl)oxime](/img/structure/B2721527.png)
![N-(2-ethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2721529.png)
![N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2721530.png)
![2-{[(4-bromophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2721535.png)
